molecular formula C13H20N4O2 B12287157 Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-

Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-

Katalognummer: B12287157
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: YEFTZJCPZRYCIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- is a chemical compound with the molecular formula C12H18N4O2. It is a derivative of benzotriazole, which is an aromatic compound containing three nitrogen atoms. This compound is known for its stability and is used in various industrial applications, particularly as a corrosion inhibitor for metals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- typically involves the reaction of benzotriazole derivatives with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Wissenschaftliche Forschungsanwendungen

Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- primarily involves its interaction with metal surfaces. The compound forms a protective layer on the metal surface, preventing oxidation and corrosion. This is achieved through the coordination of the nitrogen atoms in the benzotriazole ring with metal ions, forming stable complexes that inhibit further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- is unique due to its enhanced solubility in water and organic solvents, making it more versatile for various applications. Its ability to form stable complexes with metals also makes it a superior corrosion inhibitor compared to its analogs .

Eigenschaften

Molekularformel

C13H20N4O2

Molekulargewicht

264.32 g/mol

IUPAC-Name

2-[(4-ethylbenzotriazol-1-yl)methyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C13H20N4O2/c1-2-11-4-3-5-12-13(11)14-15-17(12)10-16(6-8-18)7-9-19/h3-5,18-19H,2,6-10H2,1H3

InChI-Schlüssel

YEFTZJCPZRYCIG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2C(=CC=C1)N(N=N2)CN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.